2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide - 1170017-26-1

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Catalog Number: EVT-2920459
CAS Number: 1170017-26-1
Molecular Formula: C18H19F3N4O4
Molecular Weight: 412.369
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

Compound Description: This compound, also known as TP0439150, is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] GlyT1 inhibitors are being investigated for their potential therapeutic effects in neurological disorders, as they can increase glycine levels in the central nervous system.

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound is a structurally distinct back-up compound for TP0439150. It also exhibits potent GlyT1 inhibitory activity and possesses favorable pharmacokinetic properties. [] It was specifically designed using central nervous system multiparameter optimization (CNS MPO) as a drug-likeness guideline, resulting in improved CNS MPO score and different physicochemical properties compared to TP0439150.

2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (1)

Compound Description: This compound displayed antipsychotic-like activity in animal models but lacked interaction with dopamine receptors, a characteristic of typical antipsychotics. [] This finding suggested a novel mechanism of action for its antipsychotic effects.

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (2)

Compound Description: This compound is a metabolite of 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (1). It showed both antipsychotic-like activity and toxicity in animal models. [] Its activity suggests that it might be the active form responsible for the observed effects of the parent compound.

1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28)

Compound Description: This compound exhibited antipsychotic-like activity by reducing spontaneous locomotion in mice at doses that did not cause ataxia. Unlike traditional antipsychotics, it did not bind to D2 dopamine receptors in vitro. [] This suggests a novel mechanism for its antipsychotic effects.

Relevance: This compound belongs to the 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols series, which was developed based on the activity of compounds 1 and 2. [] Although it lacks the acetamide side chain, it shares the core pyrazole structure with 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide, demonstrating a clear connection in their chemical design and potential antipsychotic properties.

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (41)

Compound Description: This compound displayed antipsychotic-like activity in behavioral tests in both rats and monkeys. Importantly, unlike available antipsychotic drugs, it did not induce dystonic movements in a primate model of antipsychotic-induced extrapyramidal side effects. [] This suggests a potentially improved side effect profile compared to existing antipsychotic medications.

Relevance: It is a structural analog of 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28) with a chlorine substituent on the phenyl ring. [] This compound, along with 28, represents an important step in the development of potential antipsychotic agents that retain efficacy while minimizing motor side effects.

1,3-Dimethyl[1]benzopyrano[2,3-c]pyrazol-4-(1H)-one (65)

Compound Description: This compound resulted from an unexpected ring closure during an attempted synthesis of the 2-fluorophenyl analog of compound 2. [] Its formation highlights the potential for unexpected chemical transformations during synthetic efforts.

2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

Compound Description: This aminopyrazole compound selectively inhibits cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines and reduces Mcl-1 levels in a concentration-dependent manner. []

2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0)

Compound Description: This compound acts as a GPR17 agonist and was studied in combination with the phenolic compound (2-(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP) and temozolomide (TMZ) for glioblastoma therapy. [] This research showed synergistic effects between T0510.3657 and THTMP in inhibiting glioblastoma cell proliferation, migration, invasion, and clonogenicity.

(2-(3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP)

Compound Description: This phenolic compound, combined with the GPR17 agonist T0510.3657 and temozolomide, exhibits promising synergistic effects in inhibiting glioblastoma cell proliferation and inducing apoptosis. []

Properties

CAS Number

1170017-26-1

Product Name

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

IUPAC Name

2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Molecular Formula

C18H19F3N4O4

Molecular Weight

412.369

InChI

InChI=1S/C18H19F3N4O4/c1-12-10-15(17(27)24-6-8-28-9-7-24)23-25(12)11-16(26)22-13-2-4-14(5-3-13)29-18(19,20)21/h2-5,10H,6-9,11H2,1H3,(H,22,26)

InChI Key

VWZKROMYCOKAGB-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)N3CCOCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.